Xenin 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

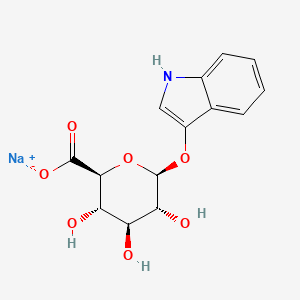

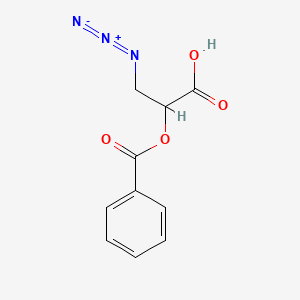

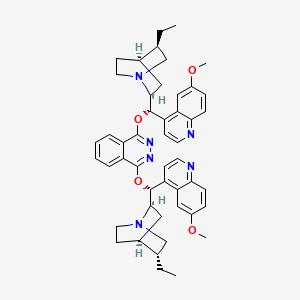

Xenin 8 is a C-Terminal fragment of xenin, a neurotensin-like peptide . It modulates pancreatic insulin and glucagon secretion/effects . It stimulates basal and arginine-induced insulin secretion and potentiates the insulin response to glucose (EC50 = 0.16 nM) .

Synthesis Analysis

Xenin is a peptide that is co-secreted with the incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), from intestinal K-cells in response to feeding . Studies demonstrate that xenin has appetite suppressive effects and modulates glucose-induced insulin secretion . The bioactivity and antidiabetic properties of two C-terminal fragment xenin peptides, namely xenin 18–25 and xenin 18–25 Gln, have been studied .Molecular Structure Analysis

The sequence of this compound is His-Pro-Lys-Arg-Pro-Trp-Ile-Leu . Structure-function studies have revealed that the C-terminal fragment of the xenin molecule is essential for its biological activity .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The molecular weight of this compound is 1046.28 g/mol . It is a solid substance and is soluble in water .Applications De Recherche Scientifique

Insulin and Glucagon Secretion : Xenin-8 enhances basal insulin secretion and potentiates insulin response to glucose in a dose-dependent manner. It also augments arginine-induced insulin release and glucagon responses, impacting pancreatic B and A cells (Silvestre et al., 2003).

Duodenojejunal Motility : Associated with endogenous xenin plasma peaks, xenin influences duodenojejunal motility in humans. It induces phase III activity in the interdigestive period and increases contraction frequency postprandially (Feurle et al., 2001).

Regulation of Food Intake : Xenin reduces food intake by acting through the hypothalamus, independent of the melanocortin system or leptin interaction. It inhibits fasting-induced hyperphagia and nocturnal intake in mice (Leckstrom et al., 2009).

Food Intake and Behavior : Both xenin and neurotensin reduce food intake in rats. Intracerebroventricular administration of xenin significantly reduces food intake more potently than neurotensin (Cooke et al., 2009).

Gallbladder Contractions : Xenin induces gallbladder and jejunal contractions in conscious dogs. This effect is inhibited by cholinergic blockers and is not enhanced by truncal vagotomy (Kamiyama et al., 2007).

Antidiabetic Potential : C-terminal octapeptide fragments of xenin demonstrate antidiabetic properties. They enhance insulin secretion and moderate blood glucose levels, suggesting therapeutic potential for type 2 diabetes (Martin et al., 2016).

Anorexigenic Effects in Fish : In goldfish, xenin acts as an anorexigen. Its levels fluctuate with feeding, and injections of xenin reduce food intake, suggesting a role in appetite regulation in fish (Kerbel et al., 2018).

Lipid Metabolism in Adipose Tissue : Xenin alters lipid metabolism towards reduced lipogenesis and increased lipolysis in white adipose tissue, contributing to body weight reduction and offering potential obesity treatments (Bhavya et al., 2017).

Lipolysis Stimulation : Xenin directly stimulates lipolysis in adipose tissues, supporting its potential utility in obesity treatments by reducing stored fat (Bhavya et al., 2018).

Neuroendocrine Tumors : Xenin is a marker for neuroendocrine tumors of the duodenum, aiding in tumor classification and differential diagnosis (Feurle et al., 2002).

Mécanisme D'action

Orientations Futures

C-terminal octapeptide fragments of xenin, such as xenin 18–25 Gln, have potential therapeutic utility for type 2 diabetes . There are still many unresolved issues in our understanding of nutrient-induced gut hormone secretory mechanisms, including the role of GLP-1 produced in the distal GI tract .

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDRYLNMRDPBTI-OBOKMFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79N15O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)